molecular formula C8H14ClN B6176665 2-azaspiro[4.4]non-7-ene hydrochloride CAS No. 2567502-83-2

2-azaspiro[4.4]non-7-ene hydrochloride

Cat. No.: B6176665
CAS No.: 2567502-83-2
M. Wt: 159.7
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Description

Significance of Spirocyclic Systems in Organic and Medicinal Chemistry

Historical Context and Evolution of Spirocompound Research

The formal study of spiro compounds dates back to 1900, when the renowned chemist Adolf von Baeyer first proposed a nomenclature for these intriguing bicyclic systems. wikipedia.org Early research focused on the fundamental understanding and synthesis of these structurally complex molecules. For a considerable period, the synthesis of spirocycles was considered a significant challenge for organic chemists, often requiring specific and sometimes intricate strategies to construct the spirocyclic framework. researchgate.net

The evolution of synthetic methodologies, particularly in recent decades, has propelled spirocompound research into a new era. researchgate.net The development of asymmetric synthesis, employing chiral catalysts and auxiliaries, has enabled the controlled production of spiro compounds with specific stereochemistry, a critical aspect for their biological applications. researchgate.net This has led to a surge in the exploration of spirocycles in various scientific disciplines.

Overview of Diverse Chemical and Biological Applications of Spiroheterocycles

Spiroheterocycles, which incorporate one or more heteroatoms such as nitrogen or oxygen into their spirocyclic framework, have demonstrated a vast and diverse range of applications. Their unique three-dimensional nature and structural rigidity are believed to contribute to a higher affinity for the three-dimensional binding sites of biological targets like proteins. researchgate.net

In the realm of medicinal chemistry, spiroheterocycles are a cornerstone of modern drug discovery. They form the core of numerous biologically active natural products and synthetic compounds, exhibiting a wide spectrum of pharmacological activities. mdpi.com These include anticancer, antimicrobial, anti-inflammatory, antiviral, and antidiabetic properties. researchgate.netnih.gov For instance, certain spiro-piperidine derivatives have shown promising antileishmanial activity. nih.gov

Beyond medicine, spirocyclic compounds have found applications in materials science as efficient charge-transfer molecules and in the development of pesticides due to their unique mechanisms of action that may circumvent drug resistance. researchgate.net

Properties

CAS No.

2567502-83-2

Molecular Formula

C8H14ClN

Molecular Weight

159.7

Purity

95

Origin of Product

United States

A Specific Focus on the 2 Azaspiro 4.4 Non 7 Ene Core Structure

Specific Focus on the 2-Azaspiro[4.4]non-7-ene Core Structure

Structural Peculiarities and Stereochemical Considerations

The 2-azaspiro[4.4]nonene core structure features a five-membered nitrogen-containing ring fused to a five-membered carbocyclic ring at a single carbon atom. The presence of the nitrogen atom introduces polarity and the potential for hydrogen bonding, which can significantly influence the molecule's interaction with biological targets. mdpi.com The "non-7-ene" designation indicates a double bond within the carbocyclic ring at the 7th position.

A key structural feature of spiro compounds is their inherent three-dimensionality. The spiro-carbon atom is a quaternary center, and the two rings are typically held in a perpendicular orientation to each other. This fixed spatial arrangement reduces the conformational flexibility of the molecule, which can be advantageous in drug design as it can lead to more specific binding with target proteins.

Stereochemistry is a critical aspect of the 2-azaspiro[4.4]nonene scaffold. The spiro center itself can be a source of chirality, leading to enantiomers that may exhibit different biological activities. Furthermore, the substituents on either of the rings can create additional stereocenters, leading to a variety of diastereomers. The precise control of this stereochemistry is a significant focus of synthetic efforts.

While detailed stereochemical and structural analysis specifically for 2-azaspiro[4.4]non-7-ene hydrochloride is not extensively documented in publicly available research, the general principles of spirocycle stereochemistry apply. The synthesis of related 1-azaspiro[4.4]nonane derivatives has been shown to produce mixtures of diastereomers, highlighting the importance of stereocontrol in their preparation. acs.org

Rationale for Academic Investigation of this Scaffold

The academic investigation into the 2-azaspiro[4.4]nonene scaffold is driven by several key factors. The foundational 1-azaspiro[4.4]nonane ring system is a core component of Cephalotaxus alkaloids, which are known for their potent antiproliferative activities against cancer cells. acs.org This has spurred interest in the synthesis and biological evaluation of a wide range of azaspiro[4.4]nonane derivatives as potential therapeutic agents.

The introduction of a nitrogen atom and a double bond in the 2-azaspiro[4.4]non-7-ene structure provides synthetic handles for further functionalization, allowing for the creation of diverse chemical libraries for drug screening. The rigid, three-dimensional nature of the scaffold is also attractive for developing molecules that can explore new chemical space, moving away from the "flatland" of traditional aromatic compounds.

Although specific research on the biological activity of 2-azaspiro[4.4]non-7-ene and its hydrochloride salt is not widely reported, the broader class of azaspiro compounds is actively being explored for various therapeutic targets. For example, derivatives of the related 1-azaspiro[4.4]nonane have been investigated as inhibitors of the hepatitis C virus and as agonists for nicotinic acetylcholine (B1216132) receptors. acs.org The academic pursuit of novel azaspiro[4.4]nonene structures like the 2-azaspiro[4.4]non-7-ene core is therefore a logical and promising direction in the ongoing quest for new and effective chemical entities.

Interactive Data Table: General Properties of Azaspiro[4.4]nonane Derivatives

PropertyDescription
Core Structure Two five-membered rings (one nitrogen-containing, one carbocyclic) sharing a single carbon atom.
Key Structural Feature Rigid, three-dimensional spirocyclic framework.
Stereochemistry The spiro-carbon can be a chiral center. Substituents can create additional stereocenters.
Potential Applications Anticancer, antiviral, central nervous system agents.

Interactive Data Table: Research Focus on Azaspiro Scaffolds

Research AreaRationale
Medicinal Chemistry The scaffold is present in biologically active natural products and offers a unique 3D structure for drug design.
Synthetic Chemistry Development of stereoselective methods to access structurally complex spirocycles.
Materials Science Potential for creating novel materials with unique electronic properties.

Foundational Approaches to the Spiro[4.4]nonane Core

The creation of the spiro[4.4]nonane skeleton is the foundational challenge in the synthesis of these compounds. acs.orgnih.gov This core structure consists of two cyclopentane (B165970) rings sharing a single carbon atom. Various synthetic methods have been developed to construct this framework efficiently.

The formation of the spiro[4.4]nonane ring system can be achieved through several strategic bond-forming reactions. One common approach involves annulation, where one ring is constructed onto a pre-existing ring. For instance, strategies have been developed for the synthesis of related azaspirocycles like 2-azaspiro[3.4]octane by first forming the cyclopentane ring and then annulating the four-membered azetidine (B1206935) ring, or vice versa. rsc.org

More complex and efficient methods involve tandem or domino reactions. A domino radical bicyclization process, for example, has been successfully employed to create 1-azaspiro[4.4]nonane derivatives. acs.org This method uses O-benzyl oxime ethers with specific functionalities as starting materials. The reaction is initiated by a radical source and proceeds through a cascade of cyclization events to form the two rings of the spiro-system in a single step. acs.org Another powerful method is the tandem Nazarov cyclization/semipinacol rearrangement, which has been used to construct chiral spiro[4.4]nonane-1,6-diones with high yield and enantiomeric excess. nih.gov Additionally, Diels-Alder reactions using spiro[4.4]nona-2,7-diene-1,6-dione as a dienophile have been developed to synthesize fused spiro[4.4]-nonane-dione derivatives. acs.org

Incorporating the nitrogen atom to form the azaspirocycle can be accomplished at various stages of the synthesis. In some strategies, the nitrogen atom is part of one of the initial reactants. For example, the synthesis of related 2-azaspiro[4.6]undec-7-enes utilizes N-tosyl-N-(3-arylpropargyl)-tethered precursors, where the nitrogen is present from the start. nih.gov

A highly effective method for introducing a nitrogen atom, particularly at a sterically hindered quaternary carbon, is the Curtius rearrangement. wikipedia.orgorganic-chemistry.org This reaction converts a carboxylic acid into an amine functionality through an acyl azide (B81097) and an isocyanate intermediate. nih.govnih.gov In the context of azaspiro[4.4]nonane synthesis, a carboxylic acid precursor containing the spiro[4.4]nonane skeleton can be subjected to the Curtius rearrangement. This process installs the nitrogen atom at the desired position, converting a spirocyclic carboxylic acid into the corresponding amine or a derivative thereof, thus forming the aza-ring of the target molecule. clockss.orgresearchgate.net The domino radical bicyclization of O-benzyl oxime ethers also serves as a direct method to construct the 1-azaspiro[4.4]nonane nucleus, with the nitrogen atom originating from the oxime ether. acs.org

Advanced Synthetic Strategies

As the demand for enantiomerically pure pharmaceuticals grows, advanced synthetic strategies that control the three-dimensional arrangement of atoms have become paramount. acs.org For azaspiro[4.4]nonane derivatives, this involves enantioselective synthesis and methods of chiral induction.

Creating a specific enantiomer of a chiral molecule like 2-azaspiro[4.4]non-7-ene requires sophisticated asymmetric catalytic methods. acs.org These methods often establish the spirocyclic core and its stereocenters simultaneously and with high stereoselectivity. The synthesis of chiral spiro-indenes, for instance, has been achieved via palladium-catalyzed asymmetric (4+2) dipolar cyclization, highlighting a strategy to form chiral spirocycles with all-carbon quaternary stereocenters. oaepublish.com The development of chiral spiro ligands has also been instrumental in advancing metal-catalyzed asymmetric reactions for these purposes. acs.org An enantioselective synthesis of (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, a key component of the antiviral drug ledipasvir, utilizes a phase-transfer catalyst derived from chinchonidine, demonstrating the power of organocatalysis in constructing chiral spirocyclic amino acids. mdpi.com

The asymmetric Michael reaction is a powerful tool for carbon-carbon bond formation and has been effectively applied to the synthesis of chiral spirocycles. acs.org This reaction involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, guided by a chiral catalyst to produce an enantiomerically enriched product.

In the context of azaspiro[4.4]nonane synthesis, a key strategy involves the asymmetric Michael reaction of a chiral imine or enamine with a suitable acceptor. clockss.orgresearchgate.net For example, an enantioselective synthesis of a key intermediate for the natural product (-)-cephalotaxine, which features an azaspiro[4.4]nonane core, was founded on this principle. The reaction involved a chiral imine derived from enantiopure 1-phenylethylamine, which played a critical role in establishing the quaternary carbon center with high stereocontrol. researchgate.net This methodology has proven to be of paramount importance for the enantioselective creation of quaternary carbon centers in complex molecules. researchgate.net Other applications include the bifunctional squaramide-catalyzed Michael/Michael cascade reaction for constructing spirooxindoles with five contiguous stereocenters in high yield and excellent stereoselectivity. rsc.org

Catalyst/MethodReactantsProduct TypeYieldStereoselectivityReference
Bifunctional SquaramideOxindole derivative, EnoneSpirooxindoleUp to 93%>99:1 dr, 98% ee rsc.org
Chiral Imine/EnamineCyclopentanone (B42830) derivative, Michael acceptor(R)-ketodiester (precursor to azaspiro[4.4]nonane)Not specifiedHigh stereocontrol researchgate.net
PdII-Catalyzed Double 1,4-AdditionN-benzoyl glycine, DivinylketoneSpirocyclic AzlactoneModerateHigh enantioselectivity nih.gov

The Curtius rearrangement is not only a method for introducing nitrogen but also a powerful tool for stereocontrol. nih.govnih.gov Discovered by Theodor Curtius in 1885, the reaction involves the thermal decomposition of an acyl azide into an isocyanate, which can then be converted to various amine derivatives. wikipedia.org A crucial aspect of the rearrangement is that the migration of the R-group from the carbonyl carbon to the nitrogen atom occurs with complete retention of its stereochemical configuration. wikipedia.orgnih.gov

This property is exploited in the synthesis of chiral azaspirocycles. In a notable enantioselective synthesis of (R)-1-azaspiro[4.4]nonane-2,6-dione ethylene (B1197577) ketal, a key intermediate for (-)-cephalotaxine, the Curtius rearrangement was the pivotal step. clockss.orgresearchgate.net It was used to install an α-nitrogen substituent at the pre-formed quaternary carbon center of a spirocyclic carboxylic acid precursor. The reaction proceeded with perfect stereochemical fidelity, ensuring that the chirality established in the previous asymmetric Michael reaction was flawlessly transferred to the final nitrogen-containing center. clockss.orgresearchgate.net This demonstrates the strategic importance of the Curtius rearrangement in multi-step syntheses where maintaining stereochemical integrity is essential. numberanalytics.com

ReactionKey FeatureOutcomeApplication in SynthesisReference
Curtius RearrangementConcerted mechanismRetention of stereochemistry at the migrating groupInstallation of a nitrogen atom at a chiral quaternary center without loss of enantiomeric purity. wikipedia.orgnih.govclockss.orgresearchgate.net
Conversion of carboxylic acids to amines/derivativesFormation of the azaspiro ring systemUsed to synthesize a key chiral intermediate for (-)-cephalotaxine. clockss.orgresearchgate.net

Radical Bicyclization Approaches

Radical bicyclization reactions offer an efficient means to construct complex polycyclic molecules from acyclic precursors in a single step. nih.gov These approaches are particularly valuable for creating the fused ring system of azaspiro compounds.

A notable strategy for synthesizing azaspiro frameworks involves a domino radical bicyclization process that proceeds through the formation and subsequent capture of alkoxyaminyl radicals. acs.orgnih.govacs.org This method has been successfully applied to produce 1-azaspiro[4.4]nonane derivatives, a structurally related class of compounds. The process typically employs O-benzyl oxime ethers that contain either a halogenated aromatic ring or a terminal alkyne group, along with an alkenyl moiety. acs.orgacs.org

The bicyclization can be initiated using radical initiators such as 2,2'-azobisisobutyronitrile (AIBN) at reflux temperatures or triethylborane (B153662) (Et₃B) at room temperature, and is promoted by tributyltin hydride (Bu₃SnH). acs.orgnih.gov The methodology has proven effective for precursors where the alkenyl portion is attached to electron-withdrawing groups or aryl substituents, leading to the formation of the spirocyclic skeleton in yields ranging from 11% to 67%. acs.orgnih.govacs.org However, when the olefin on the radical precursor is substituted with a methyl group, the capture of the alkoxyaminyl radical is hindered, resulting primarily in the monocyclized product. nih.govacs.org

A study on this domino reaction for the synthesis of new cyclic alkoxyamines reported the construction of systems with an indene (B144670) core linked to a pyrrolidine (B122466) nucleus via a spiro carbon atom. researchgate.net

Table 1: Domino Radical Bicyclization for Azaspiro[4.4]nonane Synthesis

InitiatorTemperatureYield RangeObservationsReference
AIBNReflux11-67%Effective with electron-withdrawing groups on alkenyl moiety. acs.org, nih.gov
Et₃BRoom Temp.11-67%Alternative low-temperature initiator. acs.org, nih.gov

Controlling stereochemistry is a significant challenge in radical cascade cyclizations. nih.gov In the synthesis of 1-azaspiro[4.4]nonane derivatives via domino radical bicyclization, the products are typically obtained as a mixture of diastereomers. acs.orgnih.gov Notably, a consistent preference for the trans configuration is observed across various substrates. acs.orgnih.gov

The high diastereocontrol observed in certain reactions, such as with a stannylated spirocyclic intermediate, can be explained by steric interactions in the transition state. acs.org The bulky groups on the tin atom can create steric hindrance with phenyl groups attached to the double bond, directing the stereochemical outcome of the cyclization. acs.org General strategies for achieving high diastereoselectivity in radical reactions often rely on chiral auxiliaries or the use of Lewis acids to control the rotamer population of the reacting species. cmu.edu The development of metalloradical catalysis, for instance using Cobalt(II)-based systems, represents a modern approach to controlling both enantioselectivity and diastereoselectivity in radical cascade reactions. nih.gov

Manganese(III)-Based Oxidative Cyclization Reactions

Manganese(III) acetate (B1210297) is a widely utilized reagent for effecting oxidative free-radical cyclizations to form new carbon-carbon bonds. nih.govresearchgate.net This method has been successfully applied to the synthesis of various cyclic structures, including those found in natural products. nih.gov The reaction is initiated by the one-electron oxidation of an enolizable organic compound by the Mn(III) metal, generating a carbon radical. nih.gov

While not producing the exact title compound, a closely related one-pot synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones utilizes a manganese(III)-based oxidative reaction. researchgate.netdntb.gov.ua In this process, a mixture of 1,1-diarylethenes and 4-acylpyrrolidine-2,3-diones reacts in the presence of manganese(III) acetate, leaving the pyrrolidinedione ring intact to form one of the rings of the spiro scaffold. researchgate.net The solvent can play a crucial role in these reactions; ethanol (B145695), for example, can complement the more traditional solvent, acetic acid. brandeis.edu Research has shown that in some Mn(III)-based cyclizations, using ethanol as a solvent leads to a higher percentage of the 5-exo product compared to reactions run in acetic acid. brandeis.edu

The versatility of Mn(III)-based oxidative cyclizations is extensive, with applications ranging from tandem cyclizations to the formation of complex bicyclic and polycyclic systems. nih.govscispace.com

One-Pot Synthesis Techniques

One-pot syntheses are highly efficient as they allow for the construction of complex molecules in a single reaction vessel, avoiding the need for intermediate purification steps and thereby saving time and resources. Several spirocyclic systems have been assembled using such techniques. researchgate.netnih.gov

A prime example relevant to the azaspiro core is the aforementioned manganese(III)-based synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones, which proceeds in a one-pot fashion. researchgate.net This reaction demonstrates the power of combining multiple transformations (oxidation, radical formation, cyclization) into a single, straightforward procedure to generate a spirocyclic scaffold. researchgate.net Similarly, a one-pot, multi-component synthesis of spiro[indoline-3,3'- researchgate.netresearchgate.netresearchgate.nettriazolidine]-2,5'-diones has been developed using a green glycerol-water solvent system, highlighting the move towards more environmentally benign synthetic methods. researchgate.net

Functionalization and Derivatization Strategies

Once the core spirocyclic structure is assembled, further modifications can be made to introduce diverse functionalities.

Introduction of Unsaturations (e.g., Allyl Group, Alkenyl Moieties)

The introduction of unsaturated bonds, such as allyl groups or other alkenyl moieties, is a key strategy for increasing molecular complexity and providing handles for further chemical transformations. In the context of spirocycle synthesis, unsaturations can be incorporated either as part of the initial building blocks or introduced in later steps.

The domino radical bicyclization reactions inherently use precursors containing alkenyl moieties to construct the second ring of the spiro system. acs.orgnih.gov A more direct method for introducing unsaturation involves the strategic oxidation of radical intermediates. In manganese(III)-based oxidative cyclizations, the solvent can influence the fate of the final radical intermediate. brandeis.edu For instance, studies on the cyclization of unsaturated β-keto esters have shown that primary cyclopentanemethyl radicals are predominantly oxidized to alkenes in ethanol, whereas in acetic acid, they are mainly converted to alcohols and lactones. brandeis.edu This solvent-dependent outcome provides a valuable tool for selectively forming a double bond as part of the cyclization process itself.

Stereoselective Introduction of Substituents

The controlled three-dimensional arrangement of substituents on the spirocyclic framework is a critical aspect of modern synthetic chemistry, enabling the exploration of chemical space for various applications. Research into the stereoselective functionalization of 2-azaspiro[4.4]nonane systems and their carbocyclic analogues has yielded several effective strategies, including diastereoselective cyclizations and catalyst-controlled hydrogenations.

A domino radical bicyclization has been successfully applied to the synthesis of substituted 1-azaspiro[4.4]nonane skeletons. nih.gov This method, which involves the formation and subsequent capture of alkoxyaminyl radicals, produces the spirocyclic core as a mixture of diastereomers, typically with a notable preference for the trans configuration. The reaction is initiated by agents like 2,2′-azobisisobutyronitrile (AIBN) or triethylborane and promoted by tributyltin hydride (Bu₃SnH). nih.gov The diastereomeric ratio of the products is influenced by the specific substituents on the starting materials. nih.gov

For instance, the cyclization of different O-benzyl oxime ethers demonstrates this selectivity.

Another powerful strategy for introducing nitrogen-based functionality with high stereocontrol is the use of rearrangement reactions on a pre-existing quaternary carbon center. An enantioselective synthesis of (R)-1-azaspiro[4.4]nonane-2,6-dione ethylene ketal, a key intermediate for certain natural products, employs a Curtius rearrangement of an acyl azide. researchgate.net This key step installs the α-nitrogen substituent at the spiro-carbon with perfect stereochemical fidelity and high efficiency, achieving an enantiomeric excess (ee) of ≥ 95% over eight chemical steps. researchgate.net

Furthermore, the stereochemical outcome of reactions on the spiro[4.4]nonane core can be profoundly influenced by the choice of reagents and reaction conditions. In the hydrogenation of spiro[4.4]nonane-1,6-dione to the corresponding diols, the catalyst and solvent system dictates the stereoselectivity of the resulting products. ntu.edu.tw This highlights a fundamental principle that can be extended to the stereoselective introduction of substituents on related azaspirocycles. ntu.edu.tw

Electrochemical methods also offer a modern approach to achieving diastereoselectivity. The synthesis of phosphorylated azaspiro[4.5]di/trienones via a ferrocene-mediated dearomative spirocyclization has been shown to proceed with good diastereoselectivity, circumventing the need for harsh chemical oxidants. rsc.org

Formation of Related Spirocyclic Systems with Varied Heteroatoms (e.g., O, S)

The versatility of spirocyclic scaffolds is enhanced by the ability to incorporate different heteroatoms, such as oxygen and sulfur, in place of nitrogen. This substitution can significantly alter the physicochemical properties of the molecule. Synthetic methodologies have been developed to create oxa- and thia-azaspiro[4.4]nonane analogues and related heterocyclic spiro systems.

A notable example is the one-pot synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones. researchgate.netdntb.gov.ua This is achieved through a manganese(III)-based oxidative reaction involving 1,1-diarylethenes and 4-acylpyrrolidine-2,3-diones. In this process, the pyrrolidinedione ring remains intact and forms one of the rings of the final spirocyclic product, which can be isolated in good yields. researchgate.netdntb.gov.ua

The synthesis of spirocycles containing both oxygen and sulfur has also been explored. The compound 1-oxa-4-thiaspiro[4.4]nonane is a known entity, typically synthesized from cyclopentanone and 2-mercaptoethanol, forming the oxathiolane ring attached at the spirocenter. nih.gov

More complex, multi-step syntheses have been devised for other related systems. For example, 2-oxaspiro[4.5]dec-7-ene derivatives have been prepared via a four-step sequence, demonstrating the construction of slightly larger, yet structurally related, spirocyclic ethers. researchgate.net The interest in creating diverse heteroatom-containing spirocycles is driven by their potential as bioisosteres, where the exchange of one atom or group for another can lead to improved biological activity or metabolic stability. rsc.org The inclusion of heteroatoms provides specific exit vectors for further functionalization, which is a key advantage in medicinal chemistry. rsc.org

Chemical Reactivity and Transformations of the 2 Azaspiro 4.4 Non 7 Ene Scaffold

Reaction Mechanisms and Pathways

The reactivity of the 2-azaspiro[4.4]non-7-ene scaffold is diverse, encompassing cyclizations, nucleophilic and electrophilic transformations, and redox processes. The presence of both a nucleophilic nitrogen and an electron-rich double bond in the free base form, and an electrophilic iminium character in the protonated form, allows for a range of reaction pathways.

The synthesis of the 2-azaspiro[4.4]nonane core often involves cyclization strategies. Phosphine-catalyzed [3+2]-cycloaddition reactions of methylene-γ-lactams with ylides derived from 2-butynoic acid can yield spiro-heterocyclic products, which can then be transformed into 2-azaspiro[4.4]nonan-1-ones. researchgate.netuwa.edu.au Another powerful method is the intramolecular 1,3-dipolar cycloaddition of alkenylnitrones, which can be used to construct the azaspiro[4.4]nonane skeleton.

Ring expansions of related spirocyclic systems have been documented. For instance, the FeCl₃-promoted reaction of N-tosyl-N-(3-arylpropargyl)-tethered 6-methylbicyclo[4.1.0]heptan-2-ols leads to the formation of 2-azaspiro[4.6]undec-7-ene rings through a ring expansion, cyclization, and chlorination cascade. nih.gov While not a direct example for the 2-azaspiro[4.4]non-7-ene system, this demonstrates the potential for skeletal rearrangements in related spirocycles.

The 2-azaspiro[4.4]non-7-ene scaffold possesses both nucleophilic and electrophilic character. The nitrogen atom of the free base is nucleophilic and can react with electrophiles. youtube.com When protonated as the hydrochloride salt, the nitrogen becomes less nucleophilic, and the molecule may exhibit enhanced electrophilicity at adjacent carbons.

The double bond in the cyclopentene (B43876) ring can act as a nucleophile, undergoing electrophilic addition reactions. libretexts.org Conversely, the carbon alpha to the nitrogen can be nucleophilic, a characteristic feature of enamines. libretexts.orglibretexts.org This dual reactivity allows for a variety of transformations. For example, enamines can be readily alkylated at the carbon atom. youtube.com

The table below summarizes potential nucleophilic and electrophilic transformations based on the general reactivity of secondary amines and enamines.

Transformation TypeReagent/ConditionPotential Product
Nucleophilic Substitution (at Nitrogen) Alkyl halide (R-X)N-alkylated 2-azaspiro[4.4]non-7-ene
Acylation (at Nitrogen) Acyl chloride (RCOCl)N-acylated 2-azaspiro[4.4]non-7-ene
Electrophilic Addition (to Alkene) Halogen (X₂)Dihalo-2-azaspiro[4.4]nonane derivative
Hydrohalogenation (of Alkene) HXHalo-2-azaspiro[4.4]nonane derivative
Alkylation (at α-carbon) Alkyl halide (R-X)α-alkylated 2-azaspiro[4.4]non-7-ene

The 2-azaspiro[4.4]non-7-ene scaffold is susceptible to both oxidation and reduction. The secondary amine can be oxidized to form various products, including nitroxides or imines, depending on the oxidant and reaction conditions. nih.gov Bioinspired quinone catalysts have been shown to facilitate the aerobic dehydrogenation of secondary amines in heterocyclic systems. nih.gov

The double bond can also be oxidized, for example, through epoxidation or dihydroxylation, to introduce new functional groups. Conversely, the double bond can be reduced via catalytic hydrogenation to yield the corresponding saturated 2-azaspiro[4.4]nonane. This reduction would likely proceed with high stereoselectivity due to the steric hindrance of the spirocyclic system.

The following table outlines potential oxidative and reductive transformations.

ProcessReagent/ConditionPotential Product
Oxidation of Amine m-CPBA, H₂O₂N-oxide or further oxidation products
Oxidation of Alkene (Epoxidation) Peroxy acid (e.g., m-CPBA)7,8-Epoxy-2-azaspiro[4.4]nonane
Oxidation of Alkene (Dihydroxylation) OsO₄, NMO7,8-Dihydroxy-2-azaspiro[4.4]nonane
Reduction of Alkene H₂, Pd/C2-Azaspiro[4.4]nonane

Regioselectivity and Stereoselectivity in Reactions

Reactions involving the 2-azaspiro[4.4]non-7-ene scaffold are expected to exhibit significant regioselectivity and stereoselectivity due to its rigid, three-dimensional structure. enamine.net For instance, in electrophilic additions to the double bond, the approach of the electrophile would likely be directed to the less sterically hindered face of the cyclopentene ring.

In reactions involving the enamine-like character of the free base, alkylation is expected to occur preferentially at the carbon atom alpha to the nitrogen rather than at the nitrogen itself, a known reactivity pattern for enamines. youtube.com

The synthesis of related spirocyclic compounds often demonstrates high diastereoselectivity. For example, domino radical bicyclization reactions to form 1-azaspiro[4.4]nonane derivatives often show a preference for the trans configuration. acs.org Similarly, the synthesis of 2-amino-spiro[4.5]decane-6-ones via a [3+2] cycloaddition has been shown to achieve high diastereoselectivity. mdpi.com These examples suggest that reactions on the 2-azaspiro[4.4]non-7-ene scaffold would also be highly stereocontrolled.

Stability and Interconversion of Isomeric Forms

The stability of the 2-azaspiro[4.4]non-7-ene scaffold is influenced by several factors, including ring strain inherent to the spirocyclic system and the potential for isomerization. The hydrochloride salt form is generally expected to be more stable and crystalline compared to the free base.

The enamine functionality of the free base can exist in equilibrium with its iminium tautomer, particularly in acidic conditions, which is a key aspect of its reactivity. The position of this equilibrium is influenced by the solvent and the electronic properties of the molecule.

Structural Characterization and Conformational Analysis

Advanced Spectroscopic Techniques for Structure Determination

A combination of sophisticated spectroscopic methods is indispensable for piecing together the molecular puzzle of 2-azaspiro[4.4]non-7-ene hydrochloride. These techniques probe the molecule's atomic and electronic environment, yielding a detailed picture of its connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for mapping the carbon-hydrogen framework of a molecule. In the case of this compound, ¹H NMR would provide information on the chemical environment, multiplicity, and integration of each proton. The alkene protons on the five-membered ring are expected to appear in a characteristic downfield region. Similarly, ¹³C NMR spectroscopy would reveal the number of unique carbon atoms and their hybridization state. Two-dimensional (2D) NMR techniques, such as COSY and HSQC, would be instrumental in establishing the connectivity between protons and carbons, confirming the spirocyclic structure.

Hypothetical ¹H NMR Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
5.8 - 6.0m2HOlefinic Protons (C7-H, C8-H)
3.0 - 3.4m4HProtons adjacent to Nitrogen
1.8 - 2.5m6HAllylic and other aliphatic protons

Hypothetical ¹³C NMR Data for this compound

Chemical Shift (ppm)Assignment
130 - 135Olefinic Carbons (C7, C8)
60 - 65Spiro Carbon (C4)
50 - 55Carbons adjacent to Nitrogen (C1, C3)
25 - 40Aliphatic Carbons

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, key absorptions would include the N-H stretching of the secondary amine salt, C=C stretching of the alkene, and C-H stretching of both sp² and sp³ hybridized carbons.

Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2700 - 3000Strong, BroadN-H Stretch (Ammonium salt)
3000 - 3100Medium=C-H Stretch
2850 - 2960StrongC-H Stretch (Aliphatic)
1640 - 1680Weak to MediumC=C Stretch

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, thereby confirming the molecular weight. High-Resolution Mass Spectrometry (HRMS) offers a highly accurate mass measurement, which allows for the determination of the elemental composition. For this compound, the mass spectrum would be expected to show the molecular ion peak corresponding to the free base (2-azaspiro[4.4]non-7-ene) after the loss of HCl.

Predicted Mass Spectrometry Data for 2-azaspiro[4.4]non-7-ene

m/zIon
123.10[M]⁺ (Free Base)

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Density Functional Theory (DFT) Applications

Currently, there is a lack of specific research applying Density Functional Theory (DFT) to the analysis of 2-azaspiro[4.4]non-7-ene hydrochloride. While DFT is a powerful computational method for investigating the electronic structure and properties of molecules, published studies focusing on this particular compound are not available in the reviewed scientific literature.

Analysis of Electronic Properties and Reactivity Descriptors

A detailed analysis of the electronic properties and reactivity descriptors for this compound derived from quantum chemical calculations is not presently found in publicly accessible research. Such an analysis would typically involve examining molecular orbitals (HOMO-LUMO), electrostatic potential maps, and calculating descriptors like hardness, softness, and electrophilicity index to predict the molecule's reactivity, but this has not been documented for this specific compound.

Molecular Modeling and Simulations

Monte Carlo Simulations for Adsorption Behavior

There are no available studies that have employed Monte Carlo simulations to investigate the adsorption behavior of this compound. This simulation technique is often used to understand the interaction of molecules with surfaces, which could be relevant for applications in materials science or catalysis, but research on this specific area for the compound is absent.

Computational Insights into Tautomeric Stability

Computational studies providing insights into the tautomeric stability of this compound are not found in the current body of scientific literature. While research on related compounds like 2-(pyridine-2-yl)-1,3-diazaspiro[4.4]non-1-en-4-one has explored tautomerism, these findings cannot be directly extrapolated to this compound due to structural differences. researchgate.net For instance, studies on 2-(pyridine-2-yl)-1,3-diazaspiro[4.4]non-1-en-4-one show the existence of both 5-oxo and 4-oxo tautomers, with their relative stability being solvent-dependent. researchgate.net However, without specific computational analysis, the potential tautomeric forms and their energetic landscape for this compound remain uncharacterized.

Structure-Property Relationships

A detailed examination of the structure-property relationships for this compound, beyond its basic physical properties, is not available in the reviewed literature. Establishing these relationships through computational methods would require systematic studies that correlate specific structural features with the compound's chemical behavior and reactivity, which have not yet been reported.

Applications of 2 Azaspiro 4.4 Non 7 Ene in Organic Synthesis and Materials Science

As Chiral Building Blocks and Intermediates

Chiral amines are fundamental structural motifs found in a vast array of natural products, pharmaceuticals, and biologically active compounds. acs.org The enantiomerically pure forms of 2-azaspiro[4.4]non-7-ene serve as highly valuable chiral building blocks in asymmetric synthesis. The rigid spirocyclic framework provides a well-defined stereochemical environment, allowing for the controlled construction of target molecules with high levels of stereoselectivity. rsc.org

The 1-azaspiro[4.4]nonane ring system, a close structural relative, is the core of Cephalotaxus alkaloids, which exhibit potent antiproliferative activities. acs.org Similarly, the 2-azaspiro[4.4]nonane skeleton is utilized as a versatile intermediate. Synthetic chemists employ these frameworks as starting points for the synthesis of more complex and often biologically active molecules. nih.govnih.gov The development of synthetic routes to access these chiral spirocyclic structures in high enantiopurity is an active area of research, often involving organocatalytic or transition-metal-catalyzed methods. nih.govrsc.org

In the Construction of Complex Molecular Architectures

The inherent structural rigidity and three-dimensionality of the 2-azaspiro[4.4]nonane core make it an ideal foundation for the construction of complex molecular architectures. rsc.org Spirocycles have seen a surge in use in medicinal chemistry, with half of the two dozen approved drugs containing a spirocycle being approved in the 21st century. nih.gov This highlights their value in creating novel structures with favorable pharmacological properties.

Strategies for building molecular complexity often involve sequential reactions, such as multi-component reactions followed by ring-closing metathesis or palladium-catalyzed carbocyclizations, to generate spiroheterocycles from simpler starting materials. researchgate.net The 2-azaspiro[4.4]non-7-ene scaffold can be incorporated into larger systems, including polycyclic natural product analogues and novel pharmaceutical agents. acs.orgacs.org For instance, cascade reactions involving rhodium(I) catalysis have been used to synthesize seven-membered azaspiro compounds, demonstrating how these building blocks can be elaborated into more complex ring systems. acs.org

As Ligands in Metal Coordination

The nitrogen atom within the 2-azaspiro[4.4]non-7-ene ring possesses a lone pair of electrons, enabling it to function as a Lewis base and coordinate to transition metal centers. When a chiral, enantiopure form of the azaspirocycle is used, it can serve as a chiral ligand in asymmetric catalysis. acs.org The design and synthesis of such modular chiral ligands are crucial for developing novel metal complexes that can catalyze reactions with high efficiency and enantioselectivity. nih.govnih.gov

A prominent example of this concept is the development of chiral spiro phosphine-oxazoline (SIPHOX) ligands, which have proven effective in iridium-catalyzed asymmetric hydrogenation of various substrates. acs.org By coordinating with a metal, the chiral spirocyclic backbone creates a chiral environment around the catalytic center, influencing the stereochemical outcome of the reaction and enabling the synthesis of valuable enantiomerically enriched products, such as chiral α-amino acids and other amines. acs.org

Exploitation of the Allyl Group for Further Functionalization (e.g., Click Chemistry)

The "7-ene" designation in the compound's name indicates the presence of a carbon-carbon double bond within the five-membered ring, which constitutes an allyl group. This functional group is a versatile handle for a wide range of chemical transformations, significantly expanding the synthetic utility of the scaffold. taylorandfrancis.comwikipedia.org The allylic C-H bonds are weaker than typical sp³ C-H bonds, making the allylic position more reactive. wikipedia.org

The double bond itself can participate in numerous reactions, allowing for the introduction of diverse functional groups. This capability is crucial for derivatization, such as in late-stage drug modification or for attaching the scaffold to other molecules or surfaces, potentially via click chemistry. By converting the allyl group into a more nucleophilic allylboronate complex, its reactivity can be enhanced to allow for reactions with a broad spectrum of electrophiles, enabling the formation of new carbon-heteroatom bonds. nih.gov

Table 1: Selected Functionalization Reactions of the Allyl Group

Reaction Type Reagents/Conditions Resulting Functional Group(s) Reference(s)
Diels-Alder Reaction Diene Fused six-membered ring acs.org
Epoxidation Peroxy acids (e.g., m-CPBA) Epoxide taylorandfrancis.com
Dihydroxylation OsO₄, NMO Vicinal diol taylorandfrancis.com
Allylic Fluorination Selectfluor (with boronate complex) Allylic fluoride nih.gov
Allylic Amination Diisopropyl azodicarboxylate (DIAD) Allylic amine nih.gov

| Allylic Sulfenylation | Dimethyl(methylthio)sulfonium salt | Allylic sulfide (B99878) | nih.gov |

Applications in Advanced Material Development (e.g., Corrosion Inhibitors)

Beyond its role in synthesis, the chemical properties of 2-azaspiro[4.4]non-7-ene and related azaspiro compounds lend themselves to applications in materials science. The presence of heteroatoms, particularly nitrogen, makes these compounds candidates for use as corrosion inhibitors. The nitrogen atom can act as an adsorption center, donating electrons to the vacant d-orbitals of a metal and forming a protective film on the metal surface, thereby preventing or slowing corrosion.

Furthermore, azaspiro compounds have been investigated for their potential in developing new therapeutic agents, which can be considered a form of advanced biomedical material. For example, certain azaspiro derivatives have been patented as autotaxin inhibitors, with potential applications in treating diseases like cancer and fibrosis. google.com The unique spirocyclic structure is a key feature for achieving specific biological activity. google.com

Table 2: Potential Applications in Materials Science

Application Area Relevant Chemical Property Mechanism of Action Reference(s)
Corrosion Inhibition Nitrogen heteroatom, π-electrons from the double bond Adsorption onto metal surfaces, formation of a protective layer google.com
Biomedical Materials Defined 3D structure, specific functional groups Acts as a scaffold for pharmacophores, enabling specific binding to biological targets (e.g., enzymes) google.com

| Functional Polymers | Reactive allyl group | Can be polymerized or grafted onto polymer chains to introduce specific properties | taylorandfrancis.com |

Pharmacological and Biological Research Relevance of the 2 Azaspiro 4.4 Non 7 Ene Scaffold Mechanistic Focus

Structure-Activity Relationship (SAR) Studies on Derivatives

Structure-activity relationship (SAR) studies on derivatives of the 2-azaspiro[4.4]nonane scaffold have been crucial in identifying the chemical features that govern their biological activity, particularly their anticonvulsant properties. Research has systematically explored how modifications to different parts of the molecule impact its efficacy.

The core of these studies often involves N-phenylamino derivatives of 2-azaspiro[4.4]nonane-1,3-dione. Key findings from SAR investigations reveal that anticonvulsant activity is highly dependent on several structural factors:

Size of the Spiro-Cycloalkyl Ring : The cyclopentane (B165970) ring of the 2-azaspiro[4.4]nonane system is generally more favorable for anticonvulsant activity than the larger cyclohexane (B81311) ring found in 2-azaspiro[4.5]decane analogs. researchgate.netscispace.com For instance, N-phenylamino-2-azaspiro[4.4]nonane-1,3-dione was identified as a more active lead structure compared to its 2-azaspiro[4.5]decane counterpart. scispace.com

Nature of the Linker : An imine (-NH-) linker connecting the aromatic ring to the succinimide (B58015) nitrogen atom has been shown to increase anticonvulsant activity when compared to a methylene (B1212753) (-CH2-) linker. scispace.com

Substituents on the Aromatic Ring : The type and position of substituents on the phenyl ring play a critical role. Methyl (CH₃) groups, particularly in the meta or para position, tend to enhance activity. researchgate.netnih.gov In contrast, ortho-substituted isomers were often found to be inactive. researchgate.net The introduction of a trifluoromethyl (CF₃) group, a known bioactive element, did not consistently improve anticonvulsant efficacy in these scaffolds. researchgate.net

These systematic studies allow for the rational design of more potent compounds by optimizing the combination of these structural features. researchgate.netscispace.com

Table 1: Summary of Structure-Activity Relationships for Anticonvulsant 2-Azaspiro[4.4]nonane Derivatives

Molecular Feature Modification Impact on Anticonvulsant Activity Source
Spiro Ring Size [4.4]nonane vs. [4.5]decane The smaller cyclopentane ring ([4.4]nonane) is generally superior. researchgate.netscispace.com
Linker to Aryl Group Imine (-NH-) vs. Methylene (-CH₂) The imine linker provides higher activity. scispace.com
Aryl Substituent Position meta or para vs. ortho meta and para positions are favorable; ortho substitution leads to inactivity. researchgate.net
Aryl Substituent Type Methyl (CH₃) Generally increases activity. nih.gov

| Aryl Substituent Type | Trifluoromethyl (CF₃) | Does not significantly improve efficacy. | researchgate.net |

Investigation of Molecular Targets and Pathways

Research into the 2-azaspiro[4.4]nonane scaffold has identified interactions with several key molecular targets, shedding light on the pathways through which these compounds exert their biological effects.

The 2-azaspiro scaffold has proven to be a valuable component in the design of potent enzyme inhibitors.

SARS-CoV-2 Main Protease (Mpro/3CLpro) : The main protease of SARS-CoV-2 is a critical enzyme for viral replication, making it a prime target for antiviral drugs. researchgate.netnih.govnih.gov Recent studies have identified dipeptidyl inhibitors incorporating a 2-azaspiro[4.4]nonane element that show significant promise. researchgate.net Specifically, a compound featuring an (S)-2-azaspiro[4.4]nonane-3-carboxylate residue in the P2 position of the inhibitor demonstrated high antiviral potency and metabolic stability. researchgate.net This finding highlights the ability of the spiro scaffold to fit effectively into the S2 pocket of the protease, a key interaction for potent inhibition. researchgate.net

Chitin (B13524) Synthase : While direct studies on 2-azaspiro[4.4]non-7-ene are limited, research on closely related spiro-compounds demonstrates the potential of this chemical class against other enzymes. A series of 2,8-diazaspiro[4.5]decan-1-one derivatives were designed as inhibitors of chitin synthase, an essential enzyme in fungi. scispace.com Several of these compounds exhibited excellent inhibitory potency against chitin synthase, indicating that spirocyclic scaffolds can be effective frameworks for developing antifungal agents that target this pathway. scispace.com

The significant anticonvulsant activity observed in many 2-azaspiro[4.4]nonane derivatives strongly suggests interaction with neurotransmitter systems in the central nervous system. nih.govnih.gov The primary target implicated is the GABA(A) receptor. GABA (γ-aminobutyric acid) is the main inhibitory neurotransmitter in the brain, and its receptor is the target of many anticonvulsant drugs. nih.govnih.gov

GABA(A) receptors are ligand-gated ion channels with multiple binding sites. nih.gov While agonists like GABA bind directly to the orthosteric site (at the β+α− interface), allosteric modulators bind to different sites to enhance the receptor's response to GABA. nih.gov The anticonvulsant profile of the 2-azaspiro[4.4]nonane derivatives, particularly their effectiveness in the subcutaneous metrazole (sc.MET) seizure test, is characteristic of compounds that enhance GABAergic transmission. nih.govnih.gov This suggests they likely act as positive allosteric modulators of the GABA(A) receptor, binding to a site distinct from GABA itself to increase inhibitory signaling and suppress seizure activity.

Based on the available research literature, there is no prominent documentation regarding the specific influence of 2-azaspiro[4.4]non-7-ene or its related derivatives on the biological processes of neurite formation or endothelial migration.

A pharmacophore is the essential three-dimensional arrangement of functional groups that enables a molecule to interact with a specific biological target. For the biologically active 2-azaspiro[4.4]nonane derivatives, a general pharmacophore for anticonvulsant activity can be recognized from SAR studies. researchgate.netscispace.com The key features include:

A rigid spirocyclic core, with the [4.4]nonane system being optimal.

A hydrogen-bond-accepting succinimide moiety.

An imine linker, providing a specific spatial and electronic connection.

A substituted aromatic ring, which engages in hydrophobic or van der Waals interactions with the receptor.

In the context of SARS-CoV-2 Mpro inhibition, the pharmacophore involves the spiro residue acting as a bulky P2 group that fits into the S2 pocket of the enzyme's active site. researchgate.net

Design and Synthesis of Biologically Active Analogs

The design and synthesis of biologically active analogs of the 2-azaspiro[4.4]nonane scaffold are guided by SAR findings and target structure information. The process typically begins with a lead compound, which is then systematically modified to enhance potency and selectivity. scispace.com

For example, starting with the lead structure N-phenylamino-2-azaspiro[4.4]nonane-1,3-dione, researchers have synthesized numerous analogs by altering the substituents on the phenyl ring and changing the size of the spiro-cycloalkyl system. scispace.comnih.gov The synthesis often involves the reaction of prepared dicarboxylic acids with appropriate amines to form the spiro-succinimide core. researchgate.net

Similarly, in the development of Mpro inhibitors, rational drug design strategies were used to incorporate the 2-azaspiro[4.4]nonane moiety into a dipeptidyl backbone to create inhibitors with favorable characteristics for binding within the enzyme's active site. researchgate.net Synthetic methodologies such as domino radical bicyclization have also been developed to create the core 1-azaspiro[4.4]nonane skeleton, which could potentially be adapted for 2-azaspiro analogs. acs.org

Strategies for Introducing and Modifying Functional Groups for Biological Activity

The therapeutic potential of the 2-azaspiro[4.4]non-7-ene scaffold is unlocked through the strategic introduction and modification of functional groups. These chemical alterations are designed to optimize the molecule's interaction with its biological target, thereby enhancing its potency and selectivity. Patent literature reveals several key strategies for the functionalization of this scaffold, primarily centered around its use in developing inhibitors of the menin-mixed-lineage leukemia (MLL) interaction, a critical driver in certain types of acute leukemia. googleapis.com

A common synthetic route involves the creation of a protected form of the scaffold, such as tert-butyl 2-azaspiro[4.4]non-7-ene-2-carboxylate. googleapis.com This intermediate allows for selective modifications at various positions. For instance, the nitrogen at position 2 is a key handle for introducing diverse substituents. This is often achieved through reactions with various electrophiles after deprotection of the tert-butoxycarbonyl (Boc) group.

Another pivotal site for modification is the double bond at the 7-position. The synthesis of derivatives like tert-butyl 7-(((trifluoromethyl)sulfonyl)oxy)-2-azaspiro[4.4]non-7-ene-2-carboxylate highlights a strategy to create a reactive intermediate. google.com This intermediate can then undergo further reactions, such as palladium-catalyzed cross-coupling reactions, to introduce a wide array of functional groups. google.com

Furthermore, the core scaffold is often linked to other molecular fragments to enhance its biological activity. For example, in the context of menin-MLL inhibitors, the 2-azaspiro[4.4]non-7-ene moiety is connected to substituted pyrimidine (B1678525) rings and benzamide (B126) derivatives. googleapis.comgoogle.com The variation of substituents on these appended rings is a crucial strategy for modulating the compound's binding affinity and pharmacological properties. The synthesis of these complex molecules often involves multi-step sequences, including the use of catalysts like Grubbs' catalyst for ring-closing metathesis to form the spirocyclic core itself. googleapis.com

The table below summarizes some of the key synthetic intermediates and the strategies for their functionalization.

Intermediate/DerivativePosition of ModificationStrategy for FunctionalizationReference
tert-butyl 2-azaspiro[4.4]non-7-ene-2-carboxylateN-2Boc protection allows for subsequent deprotection and reaction with various electrophiles. googleapis.com
tert-butyl 7-(((trifluoromethyl)sulfonyl)oxy)-2-azaspiro[4.4]non-7-ene-2-carboxylateC-7Creation of a reactive triflate intermediate for cross-coupling reactions. google.com
rac-1-tert-butyl 2-methyl 5-oxo-4,4-bis(prop-2-en-1-yl)pyrrolidine-1,2-dicarboxylateSpirocyclic coreRing-closing metathesis using Grubbs' catalyst to form the spirocycle. googleapis.com
2-azaspiro[4.4]non-7-ene linked to pyrimidine and benzamide moietiesOverall MoleculeMulti-step synthesis involving coupling reactions to attach biologically active fragments. googleapis.comgoogle.com

It is also noteworthy that for some highly functionalized derivatives, such as certain 2-azaspiro[4.4]non-7-ene-2,3,7-tricarboxylates, no biological activity studies have been reported, indicating that the biological potential of some modifications remains to be explored. figshare.com

Evaluation of Biological Activity

The primary area of biological investigation for the 2-azaspiro[4.4]non-7-ene scaffold is in the development of inhibitors of the menin-MLL protein-protein interaction. googleapis.com This interaction is essential for the oncogenic activity of MLL fusion proteins, which are characteristic of an aggressive form of acute leukemia. googleapis.com By disrupting this interaction, compounds based on the 2-azaspiro[4.4]non-7-ene scaffold have shown potential as targeted cancer therapeutics.

The biological activity of these compounds is typically evaluated through in vitro assays. A key assay measures the ability of the compounds to inhibit the binding of MLL or an MLL fusion protein to menin. googleapis.com The disruption of this complex leads to selective growth inhibition and apoptosis in leukemia cells that are dependent on the MLL fusion protein. googleapis.com

The research in this area has led to the development of potent inhibitors. For instance, derivatives of the 2-azaspiro[4.4]non-7-ene scaffold have been identified as dual Nav1.2/5-HT2A inhibitors, suggesting their potential for treating central nervous system (CNS) disorders. google.com

The table below presents a summary of the biological activity of representative compounds incorporating the 2-azaspiro[4.4]non-7-ene scaffold.

Compound ClassBiological TargetObserved EffectTherapeutic AreaReference
2-Azaspiro[4.4]non-7-ene derivativesMenin-MLL interactionInhibition of protein-protein binding, selective growth inhibition and apoptosis of MLL-rearranged leukemia cells.Cancer (Acute Leukemia) googleapis.com
2-Azaspiro[4.4]non-7-ene derivativesMenin-MLL interactionPotential for treating diabetes through enhancement of human β cell proliferation.Diabetes google.com
2-Azaspiro[4.4]non-7-ene derivativesNav1.2/5-HT2ADual inhibition, suggesting potential for CNS disorders.CNS Disorders google.com
PROTAC degraders incorporating the scaffoldMLLT1 and/or MLLT3Inducing selective degradation of these proteins.Cancer googleapis.com

These findings underscore the versatility of the 2-azaspiro[4.4]non-7-ene scaffold as a platform for designing molecules with specific and potent biological activities. The ongoing research continues to explore the full therapeutic potential of this promising chemical entity.

Future Directions and Research Gaps in 2 Azaspiro 4.4 Non 7 Ene Research

Development of Novel and More Efficient Synthetic Routes

The synthesis of spirocyclic systems is a challenging endeavor, and the introduction of an unsaturation within the five-membered carbocyclic ring of a 2-azaspiro[4.4]nonane presents an additional layer of complexity. Current literature details methods for related saturated and functionalized azaspiro[4.4]nonanes, such as the phosphine-catalyzed [3+2]-cycloadditions to form 2-azaspiro[4.4]nonan-1-ones and domino radical bicyclizations for 1-azaspiro[4.4]nonane derivatives. uwa.edu.auacs.orgnih.gov However, a direct and efficient route to 2-azaspiro[4.4]non-7-ene hydrochloride is not well-documented, representing a significant research gap.

Future research should focus on developing stereoselective synthetic strategies that allow for precise control over the spirocyclic core and the introduction of the double bond. Potential avenues could include ring-closing metathesis, intramolecular cyclization of appropriately functionalized pyrrolidine (B122466) precursors, or novel cycloaddition reactions. The development of a scalable synthesis is paramount for enabling extensive investigation into its chemical and biological properties.

Table 1: Comparison of Synthetic Methodologies for Related Azaspiro[4.4]nonane Scaffolds

Synthetic MethodTarget ScaffoldReported YieldsKey Features
Phosphine-catalyzed [3+2]-cycloaddition2-Azaspiro[4.4]nonan-1-onesGoodForms the spirocyclic ketone precursor.
Domino Radical Bicyclization1-Azaspiro[4.4]nonane derivatives11-67%Involves formation and capture of alkoxyaminyl radicals. acs.orgnih.gov
Mn(III)-based Oxidation2-Oxa-7-azaspiro[4.4]nonane-8,9-dionesGoodA one-pot synthesis method. researchgate.net

This table is based on data for related compounds due to a lack of specific data for this compound.

Exploration of Untapped Chemical Reactivity

The chemical reactivity of this compound is largely unexplored. The molecule possesses two key reactive sites: the secondary amine and the carbon-carbon double bond. Future research should systematically investigate the reactivity of these functional groups.

The secondary amine can be a target for N-alkylation, N-acylation, and N-arylation to generate a library of derivatives. The alkene functionality opens the door to a wide range of reactions, including hydrogenation, halogenation, epoxidation, and dihydroxylation. The strategic functionalization of the double bond could lead to novel derivatives with altered steric and electronic properties, which may, in turn, influence their biological activity.

Advanced Computational Modeling for Predictive Design

Computational modeling is a powerful tool in modern drug discovery for predicting molecular properties and guiding synthetic efforts. For 2-azaspiro[4.4]non-7-ene, there is a clear need for in silico studies. Molecular docking simulations could predict the binding affinity of this scaffold with various biological targets. glpbio.com

Advanced computational approaches, such as density functional theory (DFT) calculations, could be employed to understand the molecule's electronic structure, reactivity, and spectroscopic properties. Such studies can help in predicting the outcomes of chemical reactions and in designing derivatives with optimized pharmacological profiles. The lack of computational data for this specific compound is a notable research gap.

Deeper Elucidation of Biological Mechanisms of Action

While related azaspirocyclic compounds have shown a range of biological activities, including potential antitumor effects, the biological profile of this compound remains unknown. nih.gov A significant research gap exists in understanding its potential therapeutic applications and the underlying mechanisms of action.

Future investigations should involve broad-spectrum biological screening to identify potential targets. If any activity is found, subsequent studies should focus on elucidating the mechanism of action. This could involve target identification, pathway analysis, and understanding the structure-activity relationship (SAR) of its derivatives. Investigating its effects on cell cycle, apoptosis, and cell motility would be crucial steps. nih.gov

Potential for Derivatization for Expanded Applications

The derivatization of this compound is a promising area for future research. The presence of both a secondary amine and a double bond provides two orthogonal handles for chemical modification. This dual functionality allows for the creation of a diverse library of analogs.

Substitution at the nitrogen atom can modulate the compound's physicochemical properties, such as lipophilicity and basicity, which are critical for its pharmacokinetic profile. researchgate.net Modification of the double bond can introduce new pharmacophoric features and alter the three-dimensional shape of the molecule, potentially leading to enhanced binding affinity and selectivity for biological targets. The systematic exploration of derivatization is essential for unlocking the full therapeutic potential of this scaffold.

Q & A

Basic Research Questions

What are the optimized synthetic routes for 2-azaspiro[4.4]non-7-ene hydrochloride, and how do reaction conditions impact yield?

Answer:
Synthesis typically involves cyclization of precursors like endocyclic alkenes with isocyanates or tribromopentaerythritol derivatives under basic conditions. Key steps include:

  • Ring closure via [2+2] cycloaddition followed by β-lactam reduction .
  • Deprotection and salt formation using HCl to yield the hydrochloride salt .
    Critical parameters include solvent choice (e.g., tetrahydrofuran for stability), temperature control (20–25°C for cyclization), and purification via crystallization or chromatography. Yield optimization requires balancing stoichiometry and reaction time to minimize side products like open-chain amines .

How can structural elucidation of this compound be performed?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies spirocyclic conformation and proton environments (e.g., deshielded NH/Cl signals) .
  • X-ray Crystallography : Resolves spatial arrangement, confirming the spiro[4.4]nonane scaffold and hydrochloride counterion .
  • Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]+ peak at m/z 159.65) and fragmentation patterns .

What safety protocols are recommended for handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and respiratory protection if aerosolization occurs .
  • Ventilation : Use fume hoods to prevent inhalation of hydrochloride vapors .
  • Spill Management : Neutralize with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

How does the spirocyclic structure influence biological target engagement, and what methodological approaches validate this?

Answer:
The spiro scaffold mimics bioactive piperidine derivatives, enabling interactions with enzymes/receptors (e.g., kinases). Validation strategies:

  • Kinase Inhibition Assays : Measure IC₅₀ values against EGFR or LRRK2 using fluorescence polarization .
  • Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding poses in ATP-binding pockets .
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., methyl groups) to assess potency changes, revealing steric/electronic requirements .

How can researchers resolve contradictions in reported pharmacological data (e.g., variable IC₅₀ values)?

Answer:

  • Standardized Assay Conditions : Control variables like ATP concentration (e.g., 10 µM for kinase assays) and buffer pH .
  • Orthogonal Validation : Cross-check using SPR (surface plasmon resonance) for binding kinetics and cell-based viability assays (e.g., MTT) .
  • Batch Purity Analysis : HPLC-UV (≥98% purity) ensures compound integrity, as impurities (e.g., open-chain byproducts) skew results .

What computational methods are effective for predicting metabolic stability and toxicity?

Answer:

  • ADMET Prediction : Tools like SwissADME estimate metabolic sites (e.g., CYP3A4-mediated oxidation) and blood-brain barrier permeability .
  • Toxicophore Mapping : Identify structural alerts (e.g., reactive spiro NH groups) using Derek Nexus .
  • MD Simulations : Analyze stability in biological membranes (e.g., POPC lipid bilayers) over 100-ns trajectories .

Notes

  • Safety : Always validate compound identity (via NMR/MS) before biological testing .
  • Data Reproducibility : Document lot numbers and storage conditions (-20°C under argon) to minimize batch variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.